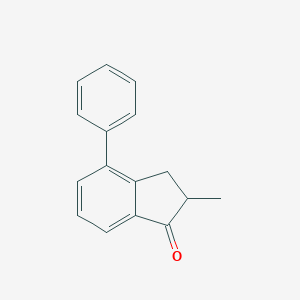
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP was first synthesized in the 1970s as a byproduct of a drug manufacturing process and was later found to cause Parkinson's-like symptoms in humans and primates.
Mechanism Of Action
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine-producing neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuron death.
Biochemical And Physiological Effects
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's selective destruction of dopamine-producing neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Advantages And Limitations For Lab Experiments
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying Parkinson's disease. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Additionally, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's mechanism of action differs from the pathology of Parkinson's disease in humans, as 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism is reversible, whereas Parkinson's disease is progressive.
Future Directions
Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease in humans. Additionally, researchers could investigate the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers could explore the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
In conclusion, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, or 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, is a synthetic compound that has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying the disease's underlying mechanisms. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease, investigating the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, and exploring the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
Synthesis Methods
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods, including the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one) using potassium permanganate or the reduction of 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) using sodium borohydride. The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one requires careful handling due to its toxicity and potential to cause Parkinson's disease-like symptoms.
Scientific Research Applications
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is a neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for motor control. This selective destruction of dopamine-producing neurons mimics the pathology of Parkinson's disease, making 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one a valuable tool for studying the disease's underlying mechanisms.
properties
CAS RN |
153733-74-5 |
|---|---|
Product Name |
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one |
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-4-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-10-15-13(12-6-3-2-4-7-12)8-5-9-14(15)16(11)17/h2-9,11H,10H2,1H3 |
InChI Key |
IVYCZGYSZDAEPE-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




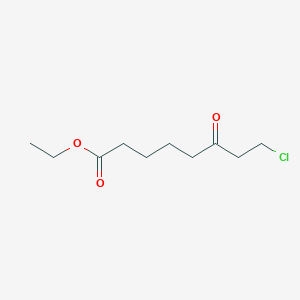


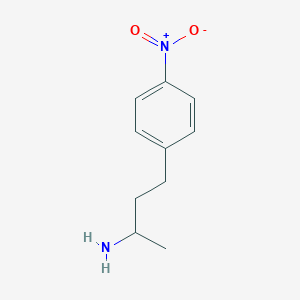
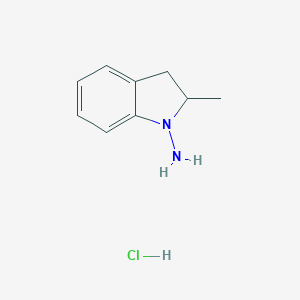
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
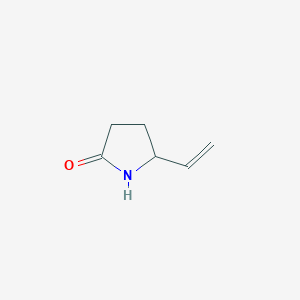
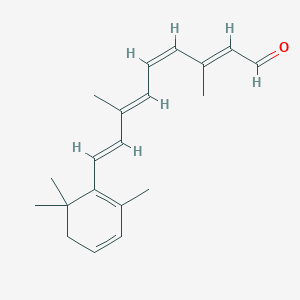
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)


![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)
